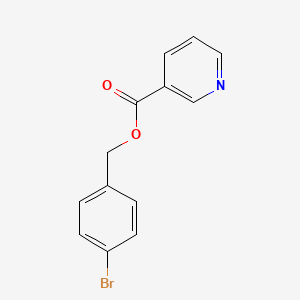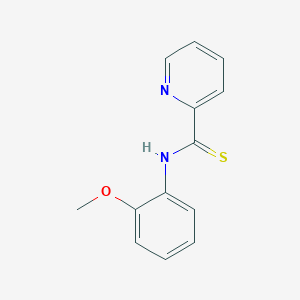![molecular formula C17H16N2O3 B5732167 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as MPP, is a synthetic compound that has been used extensively in scientific research. MPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Wirkmechanismus
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol inhibits COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have a neuroprotective effect in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has some limitations for lab experiments. It is a synthetic compound, which means that its effects may not be the same as those of natural compounds. Also, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has not been extensively tested in humans, which means that its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One direction is to study the safety and efficacy of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in humans. Another direction is to study the potential of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the development of new COX-2 inhibitors based on the structure of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol could lead to the discovery of more potent and selective inhibitors with fewer side effects.
Synthesemethoden
The synthesis of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves the reaction of 4-methoxyphenylhydrazine with 5-bromo-2-hydroxybenzaldehyde, followed by the reaction of the resulting product with 3,5-dimethyl-1H-pyrazole. The final product is obtained by methylation of the phenolic hydroxyl group using methyl iodide.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been used extensively in scientific research to study the role of COX-2 in various physiological and pathological processes. COX-2 is upregulated in response to inflammation, and its inhibition has been shown to reduce inflammation and pain. 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been used to study the role of COX-2 in cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-methoxy-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-16(19-18-15)14-8-7-13(22-2)9-17(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHEXKKSSOYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)

![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)

![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)